N-(3,4-dichlorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
Description
N-(3,4-Dichlorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a synthetic small molecule featuring a quinazolinone core substituted with a 4-ethoxyphenyl group at position 3 and a thioacetamide linker connecting the quinazolinone to a 3,4-dichlorophenyl moiety. This structural framework is associated with diverse biological activities, particularly in targeting chemokine receptors (e.g., CXCR3) and antimicrobial pathways .
Properties
CAS No. |
477318-95-9 |
|---|---|
Molecular Formula |
C24H19Cl2N3O3S |
Molecular Weight |
500.4 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H19Cl2N3O3S/c1-2-32-17-10-8-16(9-11-17)29-23(31)18-5-3-4-6-21(18)28-24(29)33-14-22(30)27-15-7-12-19(25)20(26)13-15/h3-13H,2,14H2,1H3,(H,27,30) |
InChI Key |
YFTXOKGFFNZAJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the dichlorophenyl and ethoxyphenyl groups. Common reagents used in these reactions include acetic anhydride, sulfur, and various chlorinating agents. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It can be used in the design of new drugs targeting specific enzymes or receptors.
Medicine: The compound’s potential medicinal properties, such as anti-inflammatory or anticancer activities, are of significant interest. Researchers study its interactions with biological targets to develop new therapeutic agents.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved could include signal transduction pathways, where the compound modulates the activity of key proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
Chlorinated vs. Methyl-Substituted Phenyl Groups
- N-(3-Chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide ():
Replacing the 3,4-dichlorophenyl group with a 3-chloro-4-methylphenyl reduces electronegativity but introduces steric hindrance. This may alter binding kinetics in receptor targets, as methyl groups are less polar than chlorine atoms.
Sulfamoylphenyl vs. Dichlorophenyl
- 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide ():
The sulfamoyl group enhances hydrogen-bonding capacity and aqueous solubility, contrasting with the lipophilic dichlorophenyl group. This modification could improve pharmacokinetics but reduce membrane permeability .
Core Heterocycle Modifications
Quinazolinone vs. Thiazolidinone
- N-(2-Aryl-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (AJ5a–j) (): Thiazolidinone cores introduce a five-membered ring with a sulfur atom, altering conformational flexibility and electronic distribution. These compounds exhibit antimicrobial activity, suggesting the quinazolinone-thioacetamide scaffold may prioritize receptor antagonism over direct microbial targeting .
Pyridopyrimidine vs. Quinazolinone
- VUF10474 (NBI-74330) (): Features a pyrido[2,3-d]pyrimidine core instead of quinazolinone. The expanded π-system may enhance stacking interactions in receptor pockets, though the 4-ethoxyphenyl substitution is conserved, indicating its critical role in CXCR3 binding .
Linker and Functional Group Variations
Thioacetamide vs. Alkyl Chains
- TAK-779 (): Uses a brominated alkyl chain instead of a thioacetamide linker.
Allyl vs. Ethoxy Substitutions
- This contrasts with the ethoxy group’s stability and electron-donating effects .
CXCR3 Antagonism
- The target compound shares structural motifs with VUF10474 and VUF10085, non-peptidergic CXCR3 antagonists. The 4-ethoxyphenyl group is critical for inverse agonism, while dichlorophenyl enhances binding affinity through hydrophobic interactions .
Antimicrobial Activity
- Thiazolidinone derivatives (AJ5a–j) exhibit MIC values of 8–64 µg/mL against bacterial strains.
Comparative Data Table
Biological Activity
N-(3,4-dichlorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a chemical compound with potential biological activities that have garnered research interest. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C26H23Cl2N3O3S2
- Molecular Weight : 560.51 g/mol
- InChIKey : BKOGDMORDDHORM-UHFFFAOYSA-N
Research indicates that N-(3,4-dichlorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide may exert its biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, potentially protecting cells from oxidative stress.
- Modulation of Signaling Pathways : It appears to influence key signaling pathways associated with inflammation and apoptosis.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antitumor Activity : Several studies have reported that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has been shown to induce apoptosis in breast cancer cells by activating caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction via caspase activation |
| HeLa | 10 | Cell cycle arrest at G2/M phase |
- Antimicrobial Activity : The compound also demonstrates antimicrobial properties against both bacterial and fungal strains. In vitro tests have shown effectiveness against common pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Studies
- In Vivo Studies : A study conducted on mice bearing tumor xenografts demonstrated that treatment with N-(3,4-dichlorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide resulted in a significant reduction in tumor size compared to control groups. The study highlighted its potential as a therapeutic agent in oncology.
- Synergistic Effects : Research has explored the combination of this compound with standard chemotherapeutic agents. Results indicate that it enhances the efficacy of drugs like doxorubicin, suggesting a synergistic effect that could improve treatment outcomes for cancer patients.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
